N-(furan-2-ylmethyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones.
Amide Bond Formation: The final step involves coupling the furan and pyrazole derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while substitution of the iodine atom could yield various substituted pyrazoles.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE
- N-[(FURAN-2-YL)METHYL]-4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H18IN3O2 |
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Molecular Weight |
387.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H18IN3O2/c1-10-14(15)11(2)18(17-10)7-3-6-13(19)16-9-12-5-4-8-20-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,16,19) |
InChI Key |
XFFKDFWMJTWQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NCC2=CC=CO2)C)I |
Origin of Product |
United States |
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